molecular formula C14H18N2O3 B4028413 3-cyclopentyl-N-(2-nitrophenyl)propanamide

3-cyclopentyl-N-(2-nitrophenyl)propanamide

Cat. No.: B4028413
M. Wt: 262.30 g/mol
InChI Key: TUTRCUDFLZIRAC-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-nitrophenyl)propanamide is an organic compound with a complex structure that includes a cyclopentyl group, a nitrophenyl group, and a propanamide backbone

Properties

IUPAC Name

3-cyclopentyl-N-(2-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(10-9-11-5-1-2-6-11)15-12-7-3-4-8-13(12)16(18)19/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTRCUDFLZIRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-cyclopentyl-N-(2-nitrophenyl)propanamide typically involves the reaction of cyclopentylamine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-cyclopentyl-N-(2-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to form new compounds.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-cyclopentyl-N-(2-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(2-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The cyclopentyl group provides steric bulk, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar compounds to 3-cyclopentyl-N-(2-nitrophenyl)propanamide include:

    3-cyclopentyl-N-(3-nitrophenyl)propanamide: This compound has a similar structure but with the nitro group in a different position on the aromatic ring.

    3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide: This compound includes a methyl group in addition to the nitro group, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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